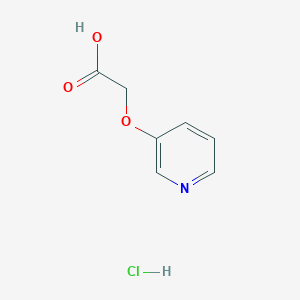![molecular formula C6H3BrClN3 B2695899 6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1391123-68-4](/img/structure/B2695899.png)
6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine” is a biochemical reagent . It has a molecular formula of C6H3BrClN3 and a molecular weight of 232.47 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazolo[4,3-b]pyridine core with bromine and chlorine substituents . More detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved data.科学的研究の応用
Synthesis and Characterization of Heterocyclic Compounds
Research by Mohareb and MegallyAbdo (2015) demonstrates the use of pyrazolopyridine derivatives in synthesizing a variety of heterocyclic compounds, including those with potential anticancer activity. Their work highlights the versatility of these compounds in creating molecules with significant biological activity (Mohareb & MegallyAbdo, 2015).
Advanced Material Science and Spin Crossover Phenomena
The study by Pritchard et al. (2009) focuses on iron(II) complexes of halogenated pyrazolylpyridines, revealing their unique spin-crossover properties influenced by polymorphism. This work underscores the potential of pyrazolopyridine derivatives in creating materials with switchable magnetic properties, which could be useful in memory storage devices or sensors (Pritchard et al., 2009).
Coordination Chemistry and Ligand Design
Halcrow (2005) reviews the synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine and related ligands, highlighting their roles in developing luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties. This suggests a broad utility in coordination chemistry and as ligands for constructing multifunctional materials (Halcrow, 2005).
Catalysis and Ethylene Oligomerization
Nyamato et al. (2016) discuss the synthesis of nickel(II) complexes using pyrazolylpyridines and their application in catalyzing ethylene oligomerization. This illustrates the catalytic potential of pyrazolopyridine derivatives in industrial processes, particularly in the production of polymers and petrochemicals (Nyamato et al., 2016).
Corrosion Inhibition
Research by Saady et al. (2021) evaluates imidazo[4,5-b]pyridine derivatives for their performance as corrosion inhibitors, showcasing the utility of pyrazolopyridine structures in protecting metals against corrosion. This application is particularly relevant in industries where metal preservation is crucial (Saady et al., 2021).
作用機序
While the specific mechanism of action for “6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine” is not provided, related pyrazolo[3,4-b]pyridine derivatives have been studied for their inhibitory activities against tropomyosin receptor kinases (TRKs) . TRKs are associated with cell proliferation and differentiation, and their overexpression can lead to cancer .
将来の方向性
The future research directions for “6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine” and related compounds could involve further exploration of their biological activities, particularly their potential as TRK inhibitors . Additionally, more detailed studies on their synthesis, physical and chemical properties, and safety profiles would be beneficial.
特性
IUPAC Name |
6-bromo-3-chloro-2H-pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVHTONMLNVIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(NN=C21)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

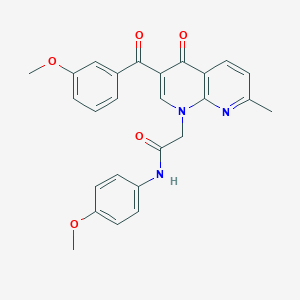
![Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2695817.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2695818.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2695821.png)
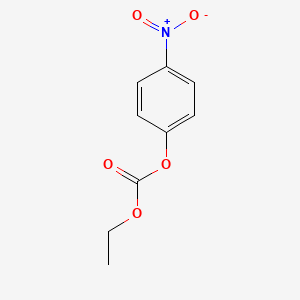
![N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695828.png)
![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile](/img/structure/B2695830.png)
![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)isoquinolin-1-one](/img/structure/B2695831.png)
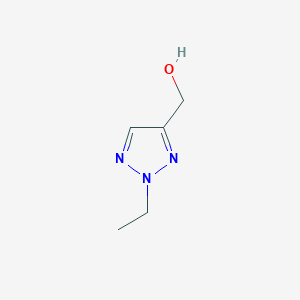

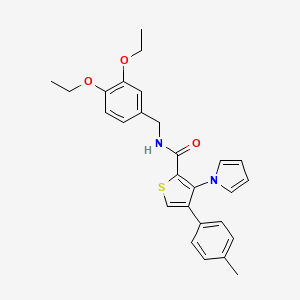
![4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695836.png)
